molecular formula C8H7F3O B082954 (R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol CAS No. 10531-50-7

(R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol

Cat. No.: B082954
CAS No.: 10531-50-7
M. Wt: 176.14 g/mol
InChI Key: VNOMEAQPOMDWSR-SSDOTTSWSA-N
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Description

(R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol is a useful research compound. Its molecular formula is C8H7F3O and its molecular weight is 176.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tandem O-H Insertion and Alkyl Shift Reactions

  • Application : Converting C-OH bonds into C-C bonds in benzylic alcohols.
  • Key Findings : Demonstrates a novel way of cleaving C-OH bonds and forming C-C bonds via a tandem O-H insertion/[1,3]-alkyl shift reaction. This method is applicable to a broad range of benzylic alcohols and helps in constructing α-aminoketones (Mi et al., 2016).

Electrochemically Promoted Asymmetric Transfer Hydrogenation

  • Application : Electrochemically promoted hydrogen transfer reaction.
  • Key Findings : Achieved a high yield and enantiomeric excess of (R)-α-(Trifluoromethyl) benzyl alcohol using a chiral Ru complex (Wang et al., 2021).

Diastereoselective Intermolecular Reactions

  • Application : Reactions with arene nucleophiles.
  • Key Findings : Chiral benzylic alcohols were used in S(N)1-type displacement reactions with arene nucleophiles, showing high facial diastereoselectivity (Mühlthau et al., 2006).

Asymmetric Synthesis of Vicinal Amino Alcohols

  • Application : Convergent, asymmetric synthesis using Rh-catalyzed additions.
  • Key Findings : First application of α-amino boron reagents in rhodium-catalyzed couplings, demonstrating the synthesis potential of this method (Buesking & Ellman, 2014).

Use as a “Shift Reagent” in Ion Mobility Spectrometry

  • Application : Analyzing ion mobilities and binding energies.
  • Key Findings : α-Trifluoromethyl benzyl alcohol was introduced as a “shift reagent” in ion mobility spectrometry, providing insights into mobility shifts of selected compounds (Fernández-Maestre et al., 2016).

Asymmetric Reduction of Carbonyl Compounds

  • Application : Use in dehydrogenases for asymmetric chemistry.
  • Key Findings : A new alcohol dehydrogenase was utilized for the asymmetric reduction of carbonyl compounds, producing high enantiomeric excesses (Rocha-Martín et al., 2012).

Renewable Production of Benzyl Alcohol

  • Application : Biosynthesis of benzyl alcohol from glucose.
  • Key Findings : Engineered Escherichia coli for de novo biosynthesis of benzyl alcohol, highlighting the potential for renewable production (Pugh et al., 2015).

Safety and Hazards

“®-(-)-alpha-(Trifluoromethyl)benzyl alcohol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Properties

IUPAC Name

(1R)-2,2,2-trifluoro-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOMEAQPOMDWSR-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10531-50-7
Record name (-)-2,2,2-Trifluoro-1-phenylethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10531-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-α-(trifluoromethyl)benzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.982
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: Can (R)-2,2,2-Trifluoro-1-phenylethanol be synthesized asymmetrically?

A1: Yes, research indicates that (R)-2,2,2-Trifluoro-1-phenylethanol can be synthesized asymmetrically through two primary methods.

  • Photoisomerization of Nitrones: Irradiating achiral aldo- or keto-nitrones with UV light (λ > 300 nm) in the presence of a chiral solvent like (S)- or (R)-2,2,2-trifluoro-1-phenylethanol can produce optically active oxaziridines, with a maximum optical yield of 31% [].
  • Enzymatic Reduction: The thermostable alcohol dehydrogenase (TkADH) from Thermococcus kodakarensis KOD1 exhibits high enantioselectivity in reducing 2,2,2-trifluoroacetophenone to (R)-2,2,2-trifluoro-1-phenylethanol with an enantiomeric excess (ee) greater than 99.6% []. This enzymatic approach offers a highly selective method for obtaining the desired enantiomer.

Q2: What factors influence the asymmetric synthesis of (R)-2,2,2-Trifluoro-1-phenylethanol from nitrones?

A2: The degree of asymmetric synthesis during the photoisomerization of nitrones to chiral oxaziridines, precursors to (R)-2,2,2-Trifluoro-1-phenylethanol, is sensitive to several factors []:

    Q3: Does the presence of a para-nitrophenyl substituent on oxaziridines, potential precursors to (R)-2,2,2-Trifluoro-1-phenylethanol, affect their photochemical behavior?

    A3: Yes, oxaziridines containing a para-nitrophenyl group exhibit unique photochemical properties. Upon irradiation with UV light at a wavelength of 254 nm, these oxaziridines undergo both photoracemization and photoepimerization []. This behavior suggests that the excited state of the para-nitrophenyl substituted oxaziridine can access pathways leading to a loss of stereochemical integrity. The proposed mechanisms for these transformations include:

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